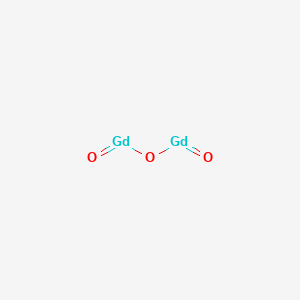

Oxo(oxogadoliniooxy)gadolinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxo(oxogadoliniooxy)gadolinium is a complex inorganic compound that features gadolinium, a rare-earth element, in its structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including materials science, chemistry, and medicine. Gadolinium compounds are particularly valued for their magnetic properties and their use as contrast agents in magnetic resonance imaging (MRI).

Wissenschaftliche Forschungsanwendungen

Biomedizinisches Feld

Gadolinium-basierte Oxide und Oxysulfide haben in der biomedizinischen Anwendung einen Aufschwung erlebt . Ihre einzigartigen Eigenschaften machen sie attraktiv für die Entwicklung neuer Sonden für die selektive Zielfindung und aufkommende Bioimaging-Techniken .

Biomolekülmarkierung

Diese Materialien wurden für die Biomolekülmarkierung verwendet . Ihre optischen Eigenschaften, die mit Down- und Upconversion-Phänomenen zusammenhängen, und die Fähigkeit, ihre Oberfläche zu funktionalisieren, machen sie für diese Anwendung geeignet .

Theranostik

Theranostik, ein Gebiet, das therapeutische und diagnostische Anwendungen kombiniert, hat ebenfalls von diesen Materialien profitiert . Sie können sowohl zur Behandlung als auch zur Überwachung von Krankheiten eingesetzt werden .

MRT-Kontrastmittel

Gadolinium-basierte Oxide und Oxysulfide wurden als MRT-Kontrastmittel verwendet . Sie verbessern die Qualität von MRT-Scans, liefern bessere Bilder und unterstützen genauere Diagnosen .

Nanovehikel für die Wirkstoffabgabe

Diese Materialien wurden als Nanovehikel für die Wirkstoffabgabe verwendet . Sie können Medikamente zu bestimmten Körperteilen transportieren, wodurch die Wirksamkeit der Behandlung verbessert und Nebenwirkungen reduziert werden

Wirkmechanismus

Target of Action

Gadolinium-based compounds are generally known to interact with various biological targets due to their paramagnetic properties . They are often used as contrast agents in magnetic resonance imaging (MRI) due to their ability to alter the relaxation rates of water protons in their vicinity .

Mode of Action

Gadolinium-based compounds, in general, are known to interact with their targets through their paramagnetic properties . The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present .

Biochemical Pathways

Gadolinium-based compounds are known to interact with various biochemical processes due to their paramagnetic properties .

Pharmacokinetics

Most gadolinium contrast agents are excreted through the renal system and therefore have a prolonged half-life in renal failure . The elimination half-life of gadodiamide, a gadolinium-based compound, in patients with severe renal disease is significantly longer compared to those with no renal dysfunction .

Result of Action

Exposure to gadolinium-based contrast agents (gbcas) is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .

Action Environment

For instance, the synthesis methods, dopant amount and type, particle shape and size, and surface functionality can influence the optical behavior of these systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxo(oxogadoliniooxy)gadolinium can be synthesized through several methods, primarily involving the thermal decomposition of gadolinium precursors. Common precursors include gadolinium hydroxide, gadolinium nitrate, gadolinium carbonate, and gadolinium oxalate. The general reaction involves heating these precursors to high temperatures to induce decomposition and form the desired oxide compound.

For example, the thermal decomposition of gadolinium nitrate can be represented as follows:

2 Gd(NO3

Eigenschaften

IUPAC Name |

oxo(oxogadoliniooxy)gadolinium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYFGGMJZRTZKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

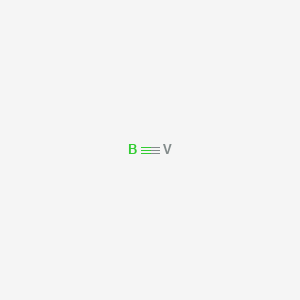

Canonical SMILES |

O=[Gd]O[Gd]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051613 |

Source

|

| Record name | Gadolinium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12064-62-9 |

Source

|

| Record name | Gadolinium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)